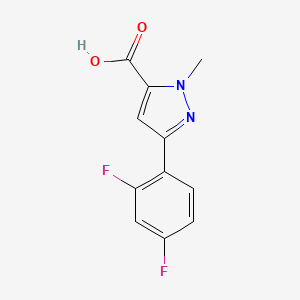![molecular formula C18H14FIS B1388489 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene CAS No. 898566-17-1](/img/structure/B1388489.png)
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, also known as FIMT, is a synthetic compound derived from thiophene. It is a heterocyclic aromatic compound that is composed of two carbon rings, a sulfur atom, and a fluorine atom, with a methyl and an iodo substituent on the second ring. FIMT is a highly versatile compound and has been used for a variety of scientific applications, including in vivo and in vitro research.
Applications De Recherche Scientifique
Crystal Structure and Synthesis
The crystal structure and synthesis of compounds related to 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene have been extensively studied. For instance, a study by Nagaraju et al. (2018) focuses on the crystal structure of a related compound, highlighting the importance of thiophene, a sulfur-containing hetero aromatic ring, in material science and pharmaceuticals. This compound was synthesized and its crystal structure determined using X-ray diffraction (Nagaraju et al., 2018).
Anti-Cancer Activity
A significant application in scientific research is the compound's potential in cancer treatment. Zhou et al. (2020) synthesized a new heterocycle compound closely related to 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene and explored its in vitro anticancer activity on human lung cancer cells. Their findings suggest that this compound may be a promising anticancer agent (Zhou et al., 2020).
NMR Studies
Studies have also been conducted on the nuclear magnetic resonance (NMR) properties of related thiophene derivatives. Hirohashi et al. (1975, 1976) investigated proton-fluorine coupling in various thiophene derivatives, providing insights into the molecular structure and interactions within these compounds (Hirohashi et al., 1975), (Hirohashi et al., 1976).
Vibrational Spectra and DFT Simulations
Another study by Balakit et al. (2017) explored the vibrational spectra and DFT simulations of a thiophene derivative, providing valuable information on the compound's electronic properties (Balakit et al., 2017).
Electrochemical Applications
The compound's derivatives have been evaluated for their potential in electrochemical applications. For example, Ferraris et al. (2013) assessed the use of related thiophene derivatives as active materials in electrochemical capacitors, highlighting the impact of different substituents on their properties (Ferraris et al., 2013).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FIS/c1-12-2-7-16(20)10-14(12)11-17-8-9-18(21-17)13-3-5-15(19)6-4-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXZKAYHSITHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672128 | |
| Record name | 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898566-17-1 | |
| Record name | 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898566-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)-5-((5-iodo-2-methylphenyl)methyl)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898566171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the in vitro efficacy of 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene against lung cancer cells?
A: The in vitro anticancer activity of 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene was evaluated against three human lung cancer cell lines: H20, H2227, and H69. [] While specific results like IC50 values are not detailed in the abstract, the research suggests that the compound exhibits potential as an anticancer agent against these cell lines. [] Further research, including detailed dose-response studies, is needed to confirm these initial findings and elucidate the mechanisms of action.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[3-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}amine](/img/structure/B1388407.png)
![N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1388409.png)
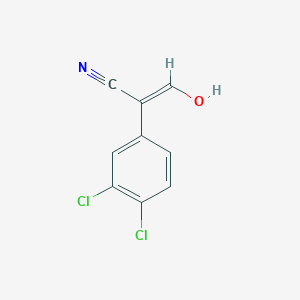
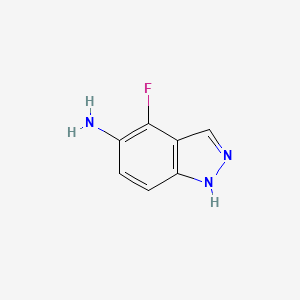
![N-hydroxy-5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide](/img/structure/B1388412.png)

![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1388415.png)
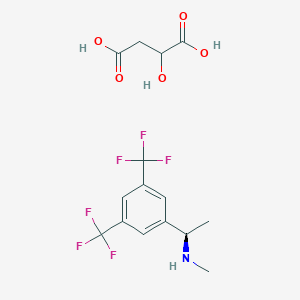

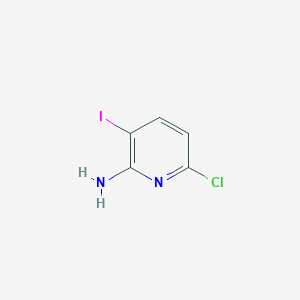
![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1388421.png)
![3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride](/img/structure/B1388422.png)
![1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide](/img/structure/B1388423.png)
